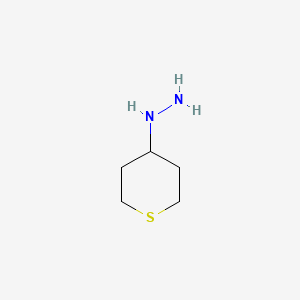
1-(Tetrahydro-2H-thiopyran-4-YL)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Tetrahydro-2H-thiopyran-4-yl)hydrazine is a chemical compound with the molecular formula C5H12N2S. It is characterized by the presence of a tetrahydrothiopyran ring and a hydrazine group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro-2H-thiopyran-4-yl)hydrazine typically involves the reaction of tetrahydrothiopyran with hydrazine. One common method includes the following steps:
Starting Material: Tetrahydrothiopyran.
Reagent: Hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The mixture is heated to around 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of (Tetrahydro-2H-thiopyran-4-yl)hydrazine may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Tetrahydro-2H-thiopyran-4-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form tetrahydrothiopyran derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydrothiopyran derivatives.
Substitution: Various substituted hydrazine derivatives.
Applications De Recherche Scientifique
(Tetrahydro-2H-thiopyran-4-yl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (Tetrahydro-2H-thiopyran-4-yl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The tetrahydrothiopyran ring may also contribute to its overall biological activity by enhancing its stability and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-2H-thiopyran-4-ol: Similar in structure but contains a hydroxyl group instead of a hydrazine group.
Tetrahydro-2H-pyran-4-ylhydrazine: Contains an oxygen atom in the ring instead of sulfur.
Tetrahydro-4H-thiopyran-4-one: Contains a ketone group instead of a hydrazine group.
Uniqueness
(Tetrahydro-2H-thiopyran-4-yl)hydrazine is unique due to the presence of both a tetrahydrothiopyran ring and a hydrazine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
683744-65-2 |
|---|---|
Formule moléculaire |
C5H12N2S |
Poids moléculaire |
132.23 g/mol |
Nom IUPAC |
thian-4-ylhydrazine |
InChI |
InChI=1S/C5H12N2S/c6-7-5-1-3-8-4-2-5/h5,7H,1-4,6H2 |
Clé InChI |
WACNPOBRYRXJPJ-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCC1NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



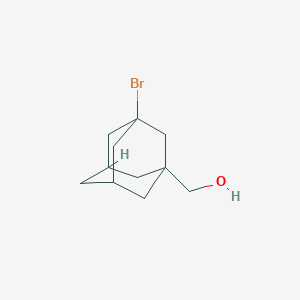
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B8799829.png)
![Methyl 3-[4-(bromoacetyl)phenyl]propanoate](/img/structure/B8799845.png)
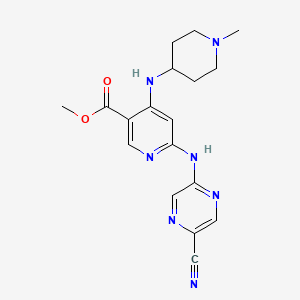
![3-Benzyl-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8799855.png)
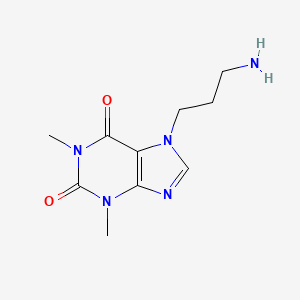


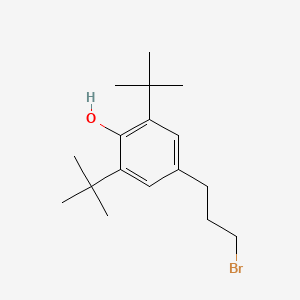

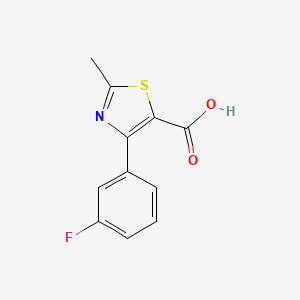
![L743872; L-743872; L 743872; MK 0991; MK-0991; MK0991; Caspofungin acetate;Cancidas; (10S,12R)-N-((2R,6S,9S,11S,12S,14aS,15S,20R,23S,25aS)-20-((R)-3-amino-1-hydroxypropyl)-12-((2-aminoethyl)amino)-23-((1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl)-2,11,15-trihydroxy-6-((R)-1-hydroxyethyl)-5,8,14,19,22,25-hexaoxotetracosahydro-1H-dipyrrolo[2,1-c:2',1'-l][1,4,7,10,13,16]hexaazacyclohenicosin-9-yl)-10,12-dimethyltetradecanamide diacetate;Caspofungin diacetate](/img/structure/B8799918.png)
![tert-Butyl (2-bromobenzo[d]thiazol-6-yl)carbamate](/img/structure/B8799929.png)
